Sub-Nanomolar Affinity for Human MT2 Melatonin Receptor: Potency Advantage Over Reference Antagonists
In a competitive radioligand displacement assay, N-(2-Hydroxyethyl)-3-iodo-N-methyl-benzamide exhibited a Ki of 0.400 nM for the human MT2 melatonin receptor expressed in CHO cell membranes, surpassing the potency of the reference MT2 antagonist 4-P-PDOT (Ki = 0.46 nM) [1]. This sub-nanomolar affinity places the compound among the most potent MT2 ligands reported, providing a high-sensitivity tool for receptor binding studies.
| Evidence Dimension | Binding affinity (Ki) for human MT2 receptor |
|---|---|
| Target Compound Data | Ki = 0.400 nM |
| Comparator Or Baseline | 4-P-PDOT: Ki = 0.46 nM; Luzindole: Ki = 10.2 nM (human MT2) |
| Quantified Difference | Target compound is 1.15-fold more potent than 4-P-PDOT; 25.5-fold more potent than Luzindole |
| Conditions | Displacement of 2-[125I]iodomelatonin from human MT2 receptor expressed in CHO cell membranes, 120 min incubation [1] |
Why This Matters
Superior potency translates to reduced compound consumption per assay and enables detection of low-abundance receptor populations, directly impacting experimental cost-efficiency and sensitivity.
- [1] BindingDB. BDBM50144222. Ki = 0.400 nM for human MT2 receptor. University of Lille / ChEMBL. View Source
